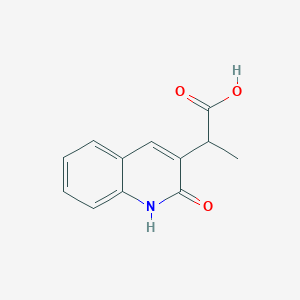

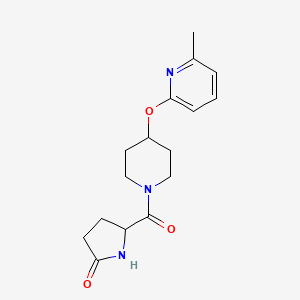

2-(2-oxo-1H-quinolin-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

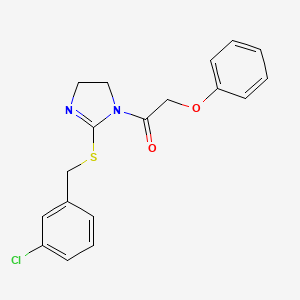

“2-(2-oxo-1H-quinolin-3-yl)propanoic acid” is a biochemical used for proteomics research . It is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds.

Synthesis Analysis

The synthesis of similar compounds, such as 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids, was carried out by the alkaline hydrolysis of the corresponding 1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxamides. These carboxamides were obtained by the reaction of ethyl ester with ammonia or alkylamines .Molecular Structure Analysis

The molecular formula of “this compound” is C12H9NO3, and its molecular weight is 215.2 .Chemical Reactions Analysis

The reactions of similar compounds, such as 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with methyl 3-oxopentanedioate, were used to synthesize 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-2H-pyrano[3,2-g]quinolin-3-yl)propanoates .Aplicaciones Científicas De Investigación

Analytical Methods for Quality Control

"2-(2-oxo-1H-quinolin-3-yl)propanoic acid" and its derivatives are explored for their potential as active pharmaceutical ingredients (APIs) in developing antimicrobial drugs. Analytical methods, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), are utilized for quality control, highlighting the importance of these compounds in medicinal chemistry. These methods ensure the purity and efficacy of APIs derived from quinoline propanoic acids, emphasizing their relevance in drug development processes (Zubkov et al., 2016).

Antitumor Activity

Research into the conformational restriction of bioactive molecules led to the synthesis of rigidified analogs of known antitumor agents, where "this compound" derivatives were investigated. These studies contribute to understanding the structural requirements for antitumor potency, underscoring the compound's potential in cancer therapy. However, findings indicate that achieving the desired increase in antitumor potency through conformational restriction is complex, requiring further exploration of spatial and steric properties (Hazeldine et al., 2006).

Eco-Friendly Synthesis Methods

In green chemistry, "this compound" derivatives are synthesized through environmentally friendly processes. A notable example includes the visible-light-induced decarboxylative acylation of quinoxalin-2(1H)-ones, highlighting the compound's role in developing sustainable chemical synthesis methods that reduce waste and avoid the use of harmful reagents (Xie et al., 2020).

Corrosion Inhibition

Derivatives of "this compound" have been studied as corrosion inhibitors, demonstrating their utility in protecting metals from degradation. These compounds offer a promising avenue for extending the lifespan of materials exposed to corrosive environments, crucial for various industrial applications (Olasunkanmi & Ebenso, 2019).

Antimicrobial and Anticancer Activities

The compound and its derivatives are explored for their antimicrobial and anticancer activities. By synthesizing new amides and investigating their biological activities, researchers aim to develop novel therapeutic agents capable of addressing the growing challenge of microbial resistance and cancer (Ruschak, Zubkov, & Gritsenko, 2016).

Propiedades

IUPAC Name |

2-(2-oxo-1H-quinolin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(12(15)16)9-6-8-4-2-3-5-10(8)13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSAHVMWMVKEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2947091.png)

acetic acid](/img/structure/B2947094.png)

![7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2947100.png)

![Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2947105.png)

![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)